molecular formula C7H6ClF3N2 B594901 (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine CAS No. 1245916-03-3

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine

Cat. No. B594901
M. Wt: 210.584
InChI Key: WIRMOJILHTVRHQ-UHFFFAOYSA-N
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Description

“(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine” is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . It can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine .


Synthesis Analysis

The compound can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . It may be employed as a model substrate to investigate the regioexhaustive functionalization . More details about its synthesis can be found in the literature .


Molecular Structure Analysis

The molecular formula of the compound is C6H3ClF3N . The SMILES string representation is FC(F)(F)c1ccc(Cl)nc1 . The InChI string is InChI=1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H .


Chemical Reactions Analysis

The compound is a chloro (trifluoromethyl) pyridine . It may be employed as a model substrate to investigate the regioexhaustive functionalization . More information about its chemical reactions can be found in the literature .


Physical And Chemical Properties Analysis

The compound is a white to yellowish crystalline low melting solid . The melting point is 32-34 °C (lit.) and the density is 1.417 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalytic Applications

The compound has been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles through a process involving C–H bond activation. These palladacycles were characterized and evaluated for their catalytic applications, particularly where the palladacycle remains in the Pd(II) state, showing promising activity and selectivity in their reactions (Roffe et al., 2016).

Synthesis of Schiff Bases

The compound has been involved in the synthesis of a series of novel schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions with substituted aryl aldehydes/ketones and/or cyclic ketones. These bases have been chemically characterized and their structure confirmed by various spectroscopic methods (Pandey & Srivastava, 2011).

Synthesis of Imidazo[1,5-a]pyridine Derivatives

An efficient synthesis method for imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine has been developed. This method allows for the production of these derivatives in good yields, with the structures of the products confirmed by single crystal X-ray methods (Mihorianu et al., 2010).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes involving the compound have been synthesized for purposes such as cellular imaging and studying photocytotoxicity in red light. These complexes have shown unprecedented photocytotoxicity in various cell lines and have been ingested in the nucleus of specific cells, thereby interacting favorably with calf thymus DNA (Basu et al., 2014).

Hydroxylation of Alkanes

Diiron(III) complexes of tridentate 3N ligands, including the compound, have been studied as functional models for methane monooxygenases. These complexes have been used as catalysts for the selective hydroxylation of alkanes, demonstrating efficient catalytic properties (Sankaralingam & Palaniandavar, 2014).

Safety And Hazards

The compound causes serious eye irritation, skin irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H,2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRMOJILHTVRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CN)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725502
Record name 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine

CAS RN

1245916-03-3
Record name 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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